2,2-Diphenyl-1-[4-(2-phenylethyl)piperazin-1-yl]ethan-1-one
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Overview
Description
2,2-Diphenyl-1-[4-(2-phenylethyl)piperazin-1-yl]ethan-1-one is a complex organic compound that features a piperazine ring substituted with a phenylethyl group and a diphenyl ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenyl-1-[4-(2-phenylethyl)piperazin-1-yl]ethan-1-one typically involves multi-step organic reactions. One common method includes the reaction of 2,2-diphenylacetyl chloride with 1-(2-phenylethyl)piperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial in industrial settings to maintain the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Diphenyl-1-[4-(2-phenylethyl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated reagents can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halogenated reagents, organic solvents, controlled temperatures.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2,2-Diphenyl-1-[4-(2-phenylethyl)piperazin-1-yl]ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an antipsychotic or antidepressant agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,2-Diphenyl-1-[4-(2-phenylethyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an antagonist or agonist, modulating the activity of these receptors and influencing various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2-Diphenylethane: Shares the diphenyl moiety but lacks the piperazine ring.
4,4’-(1,2-Diphenylethene-1,2-diyl)diphenol: Contains a similar diphenyl structure but with different functional groups.
Uniqueness
2,2-Diphenyl-1-[4-(2-phenylethyl)piperazin-1-yl]ethan-1-one is unique due to its combination of a piperazine ring with a phenylethyl group and a diphenyl ethanone moiety. This unique structure allows it to interact with a variety of molecular targets and undergo diverse chemical reactions, making it a versatile compound in both research and industrial applications.
Properties
CAS No. |
62405-90-7 |
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Molecular Formula |
C26H28N2O |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
2,2-diphenyl-1-[4-(2-phenylethyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C26H28N2O/c29-26(25(23-12-6-2-7-13-23)24-14-8-3-9-15-24)28-20-18-27(19-21-28)17-16-22-10-4-1-5-11-22/h1-15,25H,16-21H2 |
InChI Key |
DYNPLKVARBYNFG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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